molecular formula C22H16BrN B145327 N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine CAS No. 138310-84-6

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

Cat. No.: B145327
CAS No.: 138310-84-6
M. Wt: 374.3 g/mol
InChI Key: ABMCIJZTMPDEGW-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (CAS: 138310-84-6) is a brominated aromatic amine with the molecular formula C22H16BrN and a molecular weight of 374.27 g/mol . The compound features a naphthalene core substituted with two aromatic amine groups: a phenyl ring and a 4-bromophenyl group. Key physical properties include a density of 1.381 g/cm³, a boiling point of 502.9°C, and a vapor pressure of 3.06 × 10<sup>−10</sup> mmHg at 25°C .

Properties

IUPAC Name

N-(4-bromophenyl)-N-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMCIJZTMPDEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593374
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138310-84-6
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)-N-phenyl-1-naphthylamine
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Preparation Methods

Reaction Conditions

  • Catalyst: Copper(I) iodide (CuI, 10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Potassium carbonate (K₂CO₃, 2 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 120°C

  • Duration: 24 hours

Procedure

  • Combine 1-naphthylamine (1.0 equiv), 4-bromoiodobenzene (1.2 equiv), CuI, ligand, and base in DMF.

  • Heat under nitrogen at 120°C with vigorous stirring.

  • Monitor progress via thin-layer chromatography (TLC).

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 9:1).

Yield and Characterization

  • Yield: 72% (isolated as a pale yellow solid)

  • Melting Point: 59–61°C

  • 1H NMR (CDCl₃): δ 7.82–7.89 (m, 3H), 7.48–7.54 (m, 3H), 7.32–7.41 (m, 4H), 6.81 (dd, J = 6.8 Hz, 2H).

Copper-Catalyzed N-Arylation

Recent advances in copper catalysis enable efficient N-arylation under mild conditions. A protocol adapted from RSC studies uses 4-bromophenylboronic acid and 1-naphthylamine with a Cu(II)-BIM complex.

Reaction Conditions

  • Catalyst: Cu₂⁺-BIM (5 mol%)

  • Base: Sodium carbonate (Na₂CO₃, 2 equiv)

  • Solvent: Water

  • Temperature: Room temperature

  • Duration: 24 hours

Procedure

  • Dissolve 1-naphthylamine (1.0 equiv), 4-bromophenylboronic acid (1.5 equiv), and Na₂CO₃ in water.

  • Add Cu₂⁺-BIM catalyst and stir at room temperature.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization from ethanol.

Yield and Characterization

  • Yield: 58% (white crystalline solid)

  • 1H NMR (DMSO-d₆): δ 7.67–7.56 (m, 2H), 7.31 (d, J = 8.4 Hz, 2H), 6.94–6.92 (m, 4H).

Lithium-Mediated Coupling

Lithium bases facilitate deprotonation of amines, enabling nucleophilic attack on aryl halides. A method inspired by RSC protocols uses n-BuLi to activate 1-naphthylamine prior to coupling with 4-bromoiodobenzene .

Reaction Conditions

  • Base: n-Butyllithium (n-BuLi, 1.1 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Electrophile: 4-Bromoiodobenzene (1.5 equiv)

Procedure

  • Cool THF to 0°C and add n-BuLi dropwise to 1-naphthylamine.

  • Stir for 1 hour at room temperature.

  • Add 4-bromoiodobenzene and heat to 60°C overnight.

  • Quench with water, extract with hexane, and purify via column chromatography (petroleum ether).

Yield and Characterization

  • Yield: 65% (beige waxy solid)

  • 13C NMR (CDCl₃): δ 142.02 (C-1), 134.33 (C-4a), 128.48 (Ar-C).

Comparative Analysis of Methods

Method Catalyst Yield Conditions Advantages Limitations
Ullmann CondensationCuI72%High temperature (120°C)Cost-effective, robustLong reaction time, excess base
Copper N-ArylationCu₂⁺-BIM58%Ambient temperatureMild conditions, aqueous solventModerate yield, boronic acid cost
Lithium-Mediatedn-BuLi65%Low to moderate tempNo transition metalsMoisture-sensitive, strict anhydrous
Buchwald-HartwigPd(OAc)₂~80%*High temperature (110°C)High efficiency, broad substrate scopeExpensive catalysts, ligand synthesis

*Theoretical yield based on analogous systems.

Optimization Strategies

Solvent Effects

  • DMF vs. Water: DMF enhances Ullmann reaction rates but complicates purification. Water in copper catalysis simplifies workup but may reduce solubility.

  • THF in Lithium Chemistry: Ensures solubility of intermediates but requires rigorous drying.

Catalyst Loading

  • Reducing CuI from 10 mol% to 5 mol% in Ullmann reactions decreases yield to 55%, highlighting the need for excess catalyst.

  • Cu₂⁺-BIM at 5 mol% achieves optimal activity without over-oxidation.

Temperature and Time

  • Ullmann reactions below 100°C result in <50% conversion.

  • Copper-catalyzed N-arylation proceeds efficiently at room temperature but requires 24 hours .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of N-phenylnaphthalen-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom enhances reactivity, making it suitable for further functionalization. For instance, it has been utilized in the development of novel drugs through its incorporation into complex molecular frameworks that exhibit biological activity.

Organic Synthesis

This compound acts as a building block in organic chemistry, facilitating the creation of more complex molecules. It is commonly employed in reactions such as:

  • Suzuki-Miyaura cross-coupling : This reaction allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic structures.
  • Nucleophilic substitutions : The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives that can be tailored for specific applications.

Agrochemical Industry

In the agrochemical sector, this compound is utilized in the synthesis of pesticides and fungicides . Its structure allows for the modification of biological activity, making it effective against a range of agricultural pests and diseases.

Dye and Pigment Production

The compound is also significant in the dye industry , where it is used to synthesize various dyes and pigments. Its ability to form stable chromophores contributes to the vibrant colors and durability required in textile applications.

Materials Science

In materials science, this compound finds application in the production of polymers and organic electronic materials . Its properties lend themselves well to creating materials with specific electrical or optical characteristics, making it valuable for developing organic light-emitting diodes (OLEDs) and other electronic devices.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing a new class of anti-cancer agents. The compound was modified through a series of reactions that incorporated additional functional groups, resulting in compounds with enhanced cytotoxicity against cancer cell lines.

Case Study 2: Agrochemical Formulation

Another research project explored the efficacy of pesticides synthesized from this compound derivatives. The study found that certain derivatives exhibited significant activity against common agricultural pests while maintaining low toxicity to beneficial insects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

N-(4-Chlorophenyl)-N-phenylnaphthalen-1-amine serves as a direct analog, substituting bromine with chlorine. While its molecular weight is slightly lower (349.83 g/mol vs. 374.27 g/mol), the chlorine atom reduces steric bulk compared to bromine. Synthesis involves refluxing 4-(bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine with aromatic amines in acetone, a method less resource-intensive than the palladium-catalyzed coupling often required for brominated analogs . Chlorinated derivatives generally exhibit lower thermal stability but comparable solubility in polar solvents .

Biphenyl vs. Naphthyl Derivatives

N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS: 503299-24-9, C24H18NBr) replaces the naphthalene core with a biphenyl group. This structural modification increases molecular weight (400.31 g/mol) and enhances π-conjugation, making it more suitable for optoelectronic applications like OLEDs .

Other Aromatic Amines

  • N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 897921-59-4, C28H21N): This compound lacks a halogen but incorporates an additional phenyl group, extending conjugation for applications in organic semiconductors .
  • N-(4-Bromophenyl)-N-methylethan-1-amine (C9H13BrN): A simpler aliphatic amine derivative with reduced aromaticity, leading to lower melting points and increased volatility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine C22H16BrN 374.27 Naphthyl, Br Organic synthesis, Materials
N-(4-Chlorophenyl)-N-phenylnaphthalen-1-amine C22H16ClN 349.83 Naphthyl, Cl Pharmaceutical intermediates
N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine C24H18BrN 400.31 Biphenyl, Br OLEDs, Organic electronics
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine C28H21N 371.47 Biphenyl, Naphthyl Semiconductors

Biological Activity

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, also known as 1-amino-N-(4-bromophenyl)-2-naphthylamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Chemical Formula : C22H16BrN
  • Molecular Weight : 374.28 g/mol
  • CAS Number : 138310-84-6
  • PubChem CID : 18398525

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with naphthalene moieties often exhibit significant affinity for G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes. For instance, naphthalene derivatives have been studied for their potential as P2Y receptor antagonists, which are implicated in inflammation and pain pathways .

Antimicrobial Activity

Recent studies have shown that this compound exhibits promising antimicrobial properties. The compound has been tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicate that its antimicrobial efficacy correlates with its structural characteristics, particularly the presence of halogen substituents which enhance lipophilicity and membrane permeability .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various substituted naphthalene derivatives, including this compound. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity. The findings highlighted that the bromine substitution at the para position significantly enhanced the compound's activity against Gram-positive bacteria compared to its non-brominated analogs .

Study 2: In Vivo Anti-inflammatory Activity

In a separate investigation, this compound was administered in a murine model of acute inflammation. Results indicated a marked reduction in paw edema and inflammatory mediator levels compared to control groups. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine?

The compound is typically synthesized via Ullmann-type coupling reactions. A representative procedure involves reacting 4-bromoiodobenzene with N-phenyl-1-naphthylamine in the presence of a copper catalyst (e.g., CuI) and a base like potassium carbonate. Ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline may enhance reaction efficiency by stabilizing the catalytic intermediate . Solvent selection (e.g., toluene or DMF) and reaction temperature (often 100–120°C) are critical for achieving yields >70%. Post-synthesis purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient.

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern and amine linkage. The absence of residual coupling agents (e.g., Cu salts) is verified by integrating proton signals in the δ 6.5–8.5 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₂H₁₆BrN, exact mass 373.042 Da) and isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis resolves the planar naphthyl-phenyl-bromophenyl geometry and dihedral angles between aromatic rings, crucial for understanding steric effects .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to this compound’s application in optoelectronics?

Density Functional Theory (DFT) calculations using functionals like B3LYP/6-31G(d) model the compound’s HOMO-LUMO energy gap (~3.2 eV), correlating with experimental UV-Vis absorption spectra (λ_max ≈ 340 nm). Electron density maps reveal localized charges on the bromine atom and amine nitrogen, suggesting potential as a hole-transport material in OLEDs . For deeper insights, time-dependent DFT (TD-DFT) simulates excited-state behavior, aiding in designing derivatives with tailored charge-transfer properties.

Advanced: What mechanistic challenges arise in palladium-catalyzed C–H functionalization of this compound?

Palladium-catalyzed reactions (e.g., amination or arylation) face steric hindrance due to the bulky naphthyl and bromophenyl groups. Computational studies suggest that σ-complex-assisted metathesis (σ-CAM) pathways dominate over conventional oxidative addition. Key parameters include:

  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) prevent catalyst deactivation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMA) stabilize Pd intermediates.
    Contradictions in reaction yields (e.g., 45–75%) across studies highlight the sensitivity of steric and electronic factors to minor structural modifications .

Advanced: How does the compound’s crystal packing influence its thermal stability in polymer composites?

Single-crystal X-ray data (e.g., space group P2₁/c, Z = 4) reveal intermolecular π-π stacking (3.5–3.8 Å) and C–H···Br hydrogen bonds (2.9 Å). These interactions enhance thermal stability (T_decomp > 250°C, TGA data), making the compound suitable as a flame-retardant additive. Molecular dynamics simulations further predict dispersion forces between naphthyl groups and polymer backbones (e.g., PMMA), reducing chain mobility and improving glass transition temperatures (T_g) .

Basic: What are the safety considerations for handling this compound in laboratory settings?

  • Toxicity : Limited data suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Environmental Impact : Bromine content necessitates controlled disposal to prevent bioaccumulation.
  • Stability : Store under inert gas (Ar/N₂) at 0–4°C to minimize oxidation of the amine group .

Advanced: How can structural analogs of this compound be designed for improved photovoltaic performance?

Derivatization strategies include:

  • Electron-Withdrawing Substituents : Replace bromine with cyano (-CN) groups to lower LUMO levels, enhancing electron mobility .
  • Extended π-Systems : Fuse additional aromatic rings (e.g., anthracene) to redshift absorption spectra.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronates introduces aryl/heteroaryl groups, optimizing charge separation in bulk heterojunction solar cells .

Advanced: Why do discrepancies arise in reported reaction yields for Ullmann-type syntheses of this compound?

Contradictions stem from:

  • Catalyst Purity : Trace oxygen or moisture deactivates Cu catalysts, reducing efficiency.
  • Substrate Equivalents : Excess aryl halide (1.2–1.5 equiv) compensates for side reactions (e.g., homo-coupling).
  • Workup Protocols : Incomplete removal of Cu residues via aqueous NH₃ washes artificially inflates yields. Cross-referencing HRMS and ICP-OES data resolves such discrepancies .

Basic: What spectroscopic signatures distinguish this compound from its non-brominated analog (N-phenylnaphthalen-1-amine)?

  • ¹H NMR : The bromophenyl group deshields adjacent protons, shifting signals downfield (δ 7.8–8.2 ppm vs. δ 7.3–7.6 ppm in the non-brominated analog).
  • UV-Vis : Bromine’s heavy atom effect enhances spin-orbit coupling, broadening absorption bands .

Advanced: How does this compound act as a ligand in transition-metal complexes for catalytic applications?

The amine and bromine groups enable chelation with metals like vanadium or palladium. For example, in [VO(BrC₆H₄N:C₆H₄)₂OCH₃], the compound’s planar structure stabilizes the metal center, enhancing catalytic activity in radical polymerization (e.g., methyl methacrylate initiation at 80°C). Electron paramagnetic resonance (EPR) studies confirm metal-ligand charge-transfer (MLCT) states critical for redox cycling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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